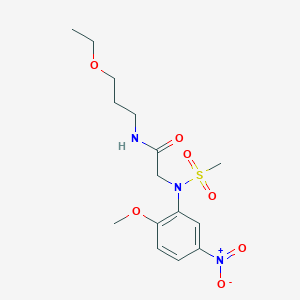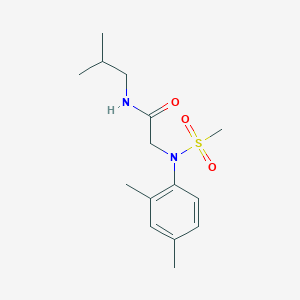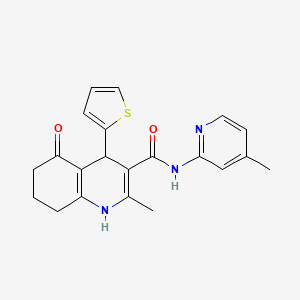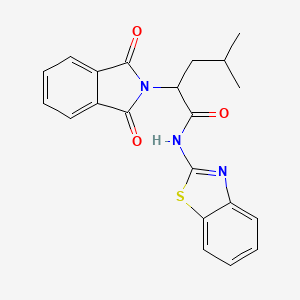![molecular formula C16H19ClN2O3 B4974113 ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B4974113.png)
ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate has been studied for its potential applications in scientific research. One area of research has focused on the compound's potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. Other studies have investigated the compound's potential as an inhibitor of the protein kinase CK2, which is involved in cell proliferation and survival.
Mecanismo De Acción
The mechanism of action of ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate varies depending on the specific application being studied. As a fluorescent probe for ROS detection, the compound is believed to undergo a reaction with ROS that results in a fluorescence signal. As an inhibitor of CK2, the compound is believed to bind to the enzyme and prevent its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate also vary depending on the specific application being studied. In studies of the compound's potential as a fluorescent probe for ROS detection, the compound has been shown to have low cytotoxicity and minimal effects on cellular metabolism. In studies of the compound's potential as an inhibitor of CK2, the compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate in lab experiments is its potential as a fluorescent probe for ROS detection. This could provide a non-invasive and sensitive method for detecting ROS in living cells. One limitation of using the compound is its potential toxicity and effects on cellular metabolism, which could impact the results of experiments.
Direcciones Futuras
There are several potential future directions for research on ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate. One area of research could focus on optimizing the compound's structure to improve its selectivity and sensitivity as a fluorescent probe for ROS detection. Another area of research could focus on developing derivatives of the compound with improved potency and selectivity as inhibitors of CK2. Additionally, the compound could be studied for its potential applications in other areas of scientific research, such as imaging and drug delivery.
Métodos De Síntesis
The synthesis of ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate involves a multi-step process that includes the reaction of 8-methylquinoline-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-1-propanol to form the corresponding amide. The amide is then reacted with ethyl chloroformate to yield the final product.
Propiedades
IUPAC Name |
ethyl 6-chloro-4-(2-hydroxypropylamino)-8-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-4-22-16(21)13-8-19-14-9(2)5-11(17)6-12(14)15(13)18-7-10(3)20/h5-6,8,10,20H,4,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKRKLUEACCCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCC(C)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-4-(2-hydroxypropylamino)-8-methylquinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B4974036.png)


![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4974063.png)
![N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B4974073.png)


![ethyl 5-[2-hydroxy-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4974106.png)
![2-{5-[2-(2-fluorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B4974116.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4974121.png)



